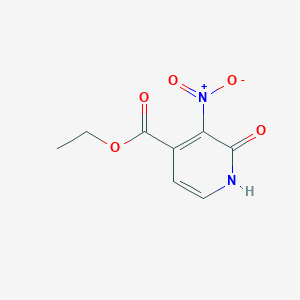![molecular formula C15H13BrClN3 B14069677 6-Bromo-3-(2-(3-chlorophenyl)propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14069677.png)
6-Bromo-3-(2-(3-chlorophenyl)propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-(2-(3-chlorophenyl)propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a triazolopyridine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of bromine and chlorine atoms in its structure suggests that it may exhibit unique chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(2-(3-chlorophenyl)propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a substituted pyridine, followed by the introduction of the triazole ring through cyclization reactions. Bromination and chlorination steps are then carried out to introduce the halogen atoms at specific positions on the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to facilitate the desired transformations. Scale-up processes would also need to address issues such as reaction time, temperature control, and purification methods to ensure consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-(2-(3-chlorophenyl)propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, potentially altering its electronic properties and reactivity.
Cyclization and Ring-Opening: The triazolopyridine core can undergo cyclization or ring-opening reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), nucleophiles (e.g., amines or thiols for substitution), and oxidizing or reducing agents (e.g., hydrogen peroxide for oxidation). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions may result in changes to the electronic structure of the compound.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-(2-(3-chlorophenyl)propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways or receptors.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Materials Science: The compound’s electronic properties may make it useful in the development of new materials for electronic or photonic applications.
Pharmaceuticals: It may serve as a lead compound for the development of new therapeutic agents with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-(2-(3-chlorophenyl)propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms may enhance its binding affinity to these targets through halogen bonding or hydrophobic interactions. The triazolopyridine core may also participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-3-(2-(3-chlorophenyl)propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine: This compound is unique due to the specific positioning of bromine and chlorine atoms, which may confer distinct reactivity and biological activity.
Other Triazolopyridine Derivatives: Compounds with different substituents on the triazolopyridine core may exhibit varying degrees of activity and selectivity in biological assays.
Halogenated Aromatic Compounds: Similar compounds with halogen atoms in different positions or on different aromatic rings may have different chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may result in unique electronic properties and reactivity. This can lead to distinct interactions with biological targets, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C15H13BrClN3 |
|---|---|
Molekulargewicht |
350.64 g/mol |
IUPAC-Name |
6-bromo-3-[2-(3-chlorophenyl)propan-2-yl]-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C15H13BrClN3/c1-15(2,10-4-3-5-12(17)8-10)14-19-18-13-7-6-11(16)9-20(13)14/h3-9H,1-2H3 |
InChI-Schlüssel |
FHSGBOXATAZGRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC(=CC=C1)Cl)C2=NN=C3N2C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



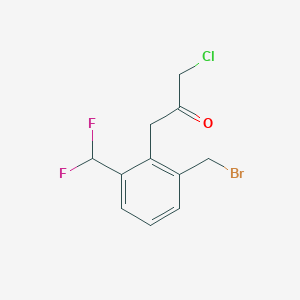
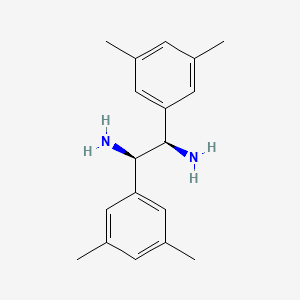
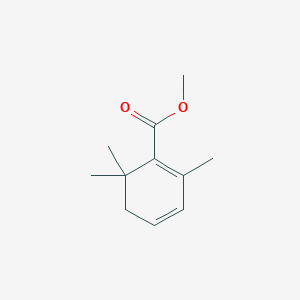
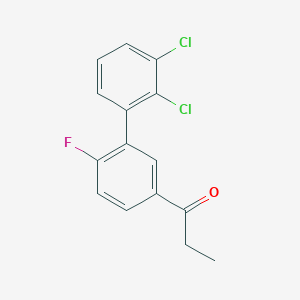

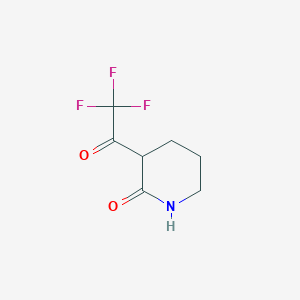
![4,7-Bis(5-bromothiophen-2-yl)-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B14069641.png)
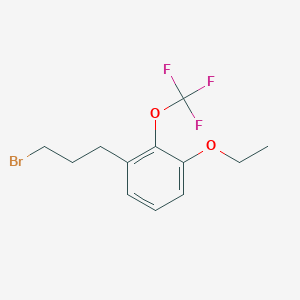
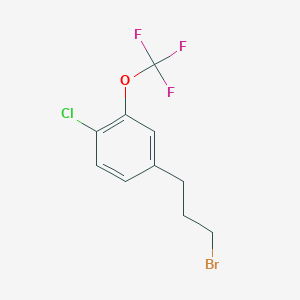
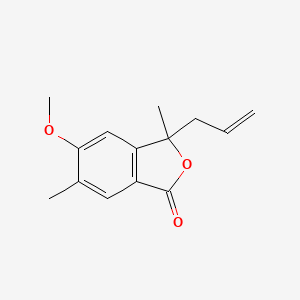
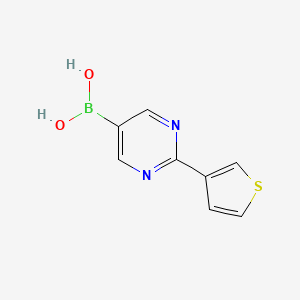
![O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-allothreonine](/img/structure/B14069669.png)
